- Enantioselective Cascade Biocatalysis via Epoxide Hydrolysis and Alcohol Oxidation: One-Pot Synthesis of (R)-α-Hydroxy Ketones from Meso- or Racemic EpoxidesACS Catalysis, 2015, 5(1), 51-58,
Cas no 930-46-1 ((1R,2R)-trans-1,2-Cyclopentanediol)

930-46-1 structure
Nome del prodotto:(1R,2R)-trans-1,2-Cyclopentanediol
(1R,2R)-trans-1,2-Cyclopentanediol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Cyclopentanediol,(1R,2R)-
- (1R,2R)-trans-1,2-Cyclopentanediol
- (1R,2R)-(-)-trans-1,2-Cyclopentanediol
- (1R,2R)-1,2-Cyclopentanediol (ACI)
- 1,2-Cyclopentanediol, (1R-trans)- (ZCI)
- 1,2-Cyclopentanediol, trans-(-)- (8CI)
- (R,R)-1,2-Cyclopentanediol
- EN300-254982
- 1,2-Cyclopentanediol, trans-
- NSC-15389
- ( inverted exclamation markA)-trans-1,2-Cyclopentanediol
- rac-(1R,2R)-cyclopentane-1,2-diol
- (1R,2R)-rel-Cyclopentane-1,2-diol
- 930-46-1
- NSC15389
- MFCD00082582
- 6VV
- (+/-)-trans-1,2-Cyclopentanediol, 97%
- F52991
- 1,2-Cyclopentanediol, (1R,2R)-rel-
- 5057-99-8
- (1R,2R)-1,2-Cyclopentanediol
- AS-48726
- (trans)-cyclopentane-1,2-diol
- (1~{r},2~{r})-Cyclopentane-1,2-Diol
- DTXSID501311584
- AC7934
- 86703-52-8
- DB-102122
- trans-Cyclopentane-1,2-diol
- (1r,2r)-cyclopentane-1,2-diol
- 1,2-Cyclopentanediol #
- trans-1,2-Cyclopentanediol
- 1,2-trans-cyclopentanediol
- DB-309555
- (+/-)-trans-1,2-Cyclopentanediol
- DTXSID80923980
- EN300-254263
- SCHEMBL594229
- CS-W005508
- AKOS015913325
-
- MDL: MFCD00082580
- Inchi: 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
- Chiave InChI: VCVOSERVUCJNPR-RFZPGFLSSA-N
- Sorrisi: O[C@@H]1CCC[C@H]1O
Proprietà calcolate
- Massa esatta: 102.068
- Massa monoisotopica: 102.068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 7
- Conta legami ruotabili: 0
- Complessità: 1100
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 8
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: Non determinato
- Superficie polare topologica: 20.2
- Carica superficiale: 0
- XLogP3: 15.9
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.235
- Punto di fusione: 47-51 °C(lit.)
- Punto di ebollizione: 136 °C21.5 mm Hg(lit.)
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: 1.547
- PSA: 40.46000
- LogP: -0.10790
- Solubilità: Non determinato
(1R,2R)-trans-1,2-Cyclopentanediol Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: 22-24/25
- CODICI DEL MARCHIO F FLUKA:3-10
- Condizioni di conservazione:2-8°C
(1R,2R)-trans-1,2-Cyclopentanediol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52855-500mg |
(1R,2R)-trans-1,2-Cyclopentanediol |
930-46-1 | 500mg |
¥18480.00 | 2022-05-11 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0148-50g |
(1r,2r)-1,2-cyclopentanediol |
930-46-1 | 95 | 50g |
$1100 | 2022-05-11 | |
Enamine | EN300-254263-1.0g |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-254263-5.0g |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-254263-1g |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95% | 1g |
$699.0 | 2023-09-14 | |
Enamine | EN300-254263-0.1g |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95% | 0.1g |
$241.0 | 2024-06-19 | |
Enamine | EN300-254263-1000mg |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95.0% | 1g |
$0.0 | 2022-05-11 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0148-50g |
(1r,2r)-1,2-cyclopentanediol |
930-46-1 | 95% | 50g |
$1100 | 2023-09-07 | |
TRC | C989310-1g |
(1R,2R)-trans-1,2-Cyclopentanediol |
930-46-1 | 1g |
$ 3000.00 | 2023-09-08 | ||
Aaron | AR00GRXH-100mg |
(1R)-TRANS-1,2-CYCLOPENTANEDIOL |
930-46-1 | 95% | 100mg |
$357.00 | 2025-01-24 |
(1R,2R)-trans-1,2-Cyclopentanediol Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
Riferimento
- A preparative method for kinetic resolution of trans-1,2-cycloalkanediols through lipase-catalyzed transesterificationEnantiomer, 1998, 3(2), 203-205,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Epoxide hydrolase , Hydrolase, epoxide (Sphingomonas strain HXN-200) Solvents: Hexane , Water ; 360 min, pH 7.5, 30 °C
Riferimento
- Enantioselective Hydrolysis of Racemic and Meso-Epoxides with Recombinant Escherichia coli Expressing Epoxide Hydrolase from Sphingomonas sp. HXN-200: Preparation of Epoxides and Vicinal Diols in High ee and High ConcentrationACS Catalysis, 2013, 3(4), 752-759,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: (±)-α-Pinene , Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Acetaldehyde
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen peroxide Solvents: Water
1.5 Reagents: Potassium carbonate
1.2 Reagents: Acetaldehyde
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen peroxide Solvents: Water
1.5 Reagents: Potassium carbonate
Riferimento
- Chiral synthesis via organoboranes. 45. Asymmetric hydroboration of 1-cyclopentenol derivatives using diisopinocampheylborane. Synthesis of optically active cyclopentane-1,2-diol derivatives of high optical purityJournal of Organometallic Chemistry, 1999, 581(1-2), 116-121,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Crystalline Stereocomplexed Polycarbonates: Hydrogen-Bond-Driven Interlocked Orderly Assembly of the Opposite EnantiomersAngewandte Chemie, 2015, 54(7), 2241-2244,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Water Catalysts: Limonene-1,2-epoxide hydrolase Solvents: Acetonitrile , Water ; 10 h, pH 7.4, 30 °C
Riferimento
- Manipulating the Stereoselectivity of Limonene Epoxide Hydrolase by Directed Evolution Based on Iterative Saturation MutagenesisJournal of the American Chemical Society, 2010, 132(44), 15744-15751,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 48 h, 37 °C
Riferimento
- Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diolsGreen Chemistry, 2007, 9(2), 162-168,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Enzymic hydrolysis and esterification. Routes to optically pure cyclopentanolsRecueil des Travaux Chimiques des Pays-Bas, 1991, 110(05), 171-4,
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Formic acid
Riferimento
- Alicyclic glycols. VI. Derivatives of 1,2-cyclopentanediolJournal of the Chemical Society, 1952, 4026, 4026-35,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Water Catalysts: 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethy…
Riferimento
- The catalytic activity of new chiral salen complexes immobilized on MCM-41 in the asymmetric hydrolysis of epoxides to diolsCatalysis Today, 2000, 63(2-4), 537-547,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase Solvents: Water
Riferimento
- Development of the Enabling Route for Glecaprevir via Ring-Closing MetathesisOrganic Process Research & Development, 2020, 24(2), 183-200,
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Epoxide hydrolase Solvents: Acetonitrile , Water ; 12 - 24 h, pH 7.5, 37 °C
Riferimento
- Cloning and sequences of epoxide hydrolases from environmental microorganisms, and their use for enantiomeric hydrolysis of epoxides and arene oxides, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Asymmetric conjugate addition of organometallic reagents to chiral α,β-unsaturated estersTetrahedron: Asymmetry, 1991, 2(5), 389-98,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Proton sponge Catalysts: 4-(Dimethylamino)benzoic acid , 4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 5a,10b-dihydro-9-nitro-… Solvents: Chloroform ; 10 min, rt; rt → 0 °C
1.2 18 h, 0 °C
1.2 18 h, 0 °C
Riferimento
- Enhanced Rate and Selectivity by Carboxylate Salt as a Basic Cocatalyst in Chiral N-Heterocyclic Carbene-Catalyzed Asymmetric Acylation of Secondary AlcoholsJournal of the American Chemical Society, 2013, 135(31), 11485-11488,
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
- An efficient synthesis of both enantiomers of trans-1,2-cyclopentanediol and their conversion to two novel bidentate phosphite and fluorophosphinite ligandsJournal of Organic Chemistry, 1988, 53(8), 1823-5,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water
Riferimento
- Microstructure Analysis of Poly(cyclopentene carbonate)s at the Diad LevelMacromolecules (Washington, 2015, 48(19), 6941-6947,
Metodo di produzione 20
(1R,2R)-trans-1,2-Cyclopentanediol Raw materials
- trans-cyclopentane-1,2-diol
- 6-oxabicyclo[3.1.0]hexane
- 1,2-Cyclopentanediol,1,2-diacetate, (1R,2R)-rel-
- Benzenepropanal, a-bromo-
- Benzene, 1,1'-[1,2-cyclopentanediylbis(oxymethylene)]bis-, (1R-trans)- (9CI)
- 9-(1-Cyclopenten-1-yloxy)-9-borabicyclo[3.3.1]nonane
(1R,2R)-trans-1,2-Cyclopentanediol Preparation Products
(1R,2R)-trans-1,2-Cyclopentanediol Letteratura correlata
-
Teo Martin,Michela Salamone,Massimo Bietti Chem. Commun. 2019 55 5227
-
2. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diolRaymond J. Abraham,Rodothea Koniotou,Fernando Sancassan trans-cyclopentane-12-diol. Raymond J. Abraham Rodothea Koniotou Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 2002 2025
-
Elena Arceo,Peter Marsden,Robert G. Bergman,Jonathan A. Ellman Chem. Commun. 2009 3357
-
Malcolm P. Nicholls,Prem K. C. Paul Org. Biomol. Chem. 2004 2 1434
-
5. Tetrabutylammonium bisulfate: a new effective catalyst for the hydrolysis of aziridines or epoxidesRen-Hua Fan,Xue-Long Hou Org. Biomol. Chem. 2003 1 1565
930-46-1 ((1R,2R)-trans-1,2-Cyclopentanediol) Prodotti correlati
- 1119-86-4(1,2-Decanediol)
- 1119-87-5(Dodecane-1,2-diol)
- 108268-28-6(1,2-Cycloheptanediol,(1R,2R)-)
- 96-41-3(Cyclopentanol)
- 6920-22-5(1,2-Hexanediol)
- 5343-92-0(1,2-Pentanediol)
- 106-69-4(1,2,6-Hexanetriol)
- 1117-86-8(1,2-Octanediol)
- 2248326-95-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methylpyrazine-2-carboxylate)
- 1251548-04-5(2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-(oxolan-2-yl)methylacetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:930-46-1)(1R,2R)-trans-1,2-Cyclopentanediol

Purezza:99%
Quantità:1g
Prezzo ($):617.0